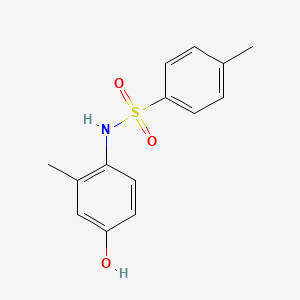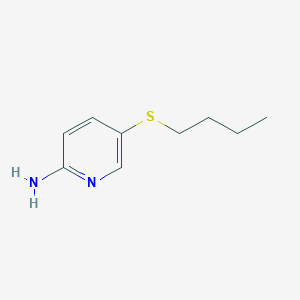
5-(Butylsulfanyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butylsulfanyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a butylsulfanyl group at the 5-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylsulfanyl)pyridin-2-amine typically involves the introduction of the butylsulfanyl group to a pyridine ring followed by the amination at the 2-position. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a butylthiol in the presence of a base. The reaction conditions often involve solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-(Butylsulfanyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated pyridine derivatives and nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(Butylsulfanyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Butylsulfanyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The butylsulfanyl group can influence the compound’s lipophilicity and binding affinity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Methylsulfanyl)pyridin-2-amine
- 5-(Ethylsulfanyl)pyridin-2-amine
- 5-(Propylsulfanyl)pyridin-2-amine
Uniqueness
5-(Butylsulfanyl)pyridin-2-amine is unique due to the length of its butylsulfanyl chain, which can affect its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its shorter-chain analogs and can influence its suitability for specific applications.
Propiedades
Fórmula molecular |
C9H14N2S |
|---|---|
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
5-butylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2S/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3,(H2,10,11) |
Clave InChI |
MNKZRJCKRUBKAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CN=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


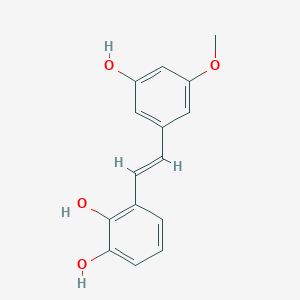
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)




![[4-(Dimethoxymethyl)pyridin-3-yl]methanol](/img/structure/B13451709.png)
![{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone](/img/structure/B13451711.png)
![rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B13451712.png)
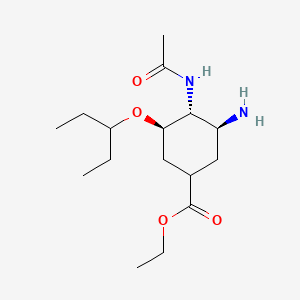

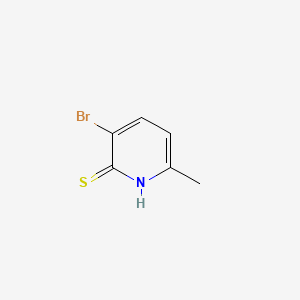
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13451735.png)
